6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a benzyloxy group attached at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide can also be used .
Industrial Production Methods
Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines often involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness . The scalability of this method makes it suitable for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles, such as indoles and 1,3-dicarbonyl compounds, to form stable products under mild conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Addition: Reactions with indoles and 1,3-dicarbonyl compounds typically occur under mild conditions without the need for a base.
Oxidation: Oxidizers like sodium hypochlorite and lead tetraacetate are commonly used.
Major Products Formed
The major products formed from nucleophilic addition reactions are derivatives of 1,5-dihydro[1,2,4]triazolo[1,5-a]pyridine .
Scientific Research Applications
6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . It also inhibits enzymes like PHD-1, JAK1, and JAK2, which play roles in various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused ring structure but differ in their biological activities and applications.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a triazole ring fused to a pyrazine ring and exhibit antibacterial activities.
Uniqueness
6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of the benzyloxy group, which imparts distinct biological activities and chemical reactivity compared to other triazolopyridines .
Properties
Molecular Formula |
C13H11N3O |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H11N3O/c1-2-4-11(5-3-1)9-17-12-6-7-13-14-10-15-16(13)8-12/h1-8,10H,9H2 |
InChI Key |
VSTLNVWZZPDWTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN3C(=NC=N3)C=C2 |
Origin of Product |
United States |
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